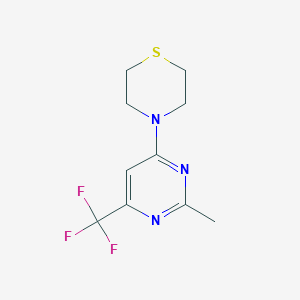

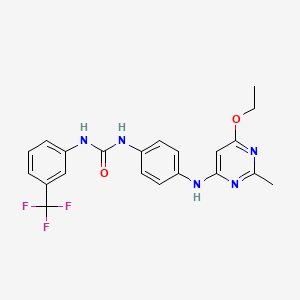

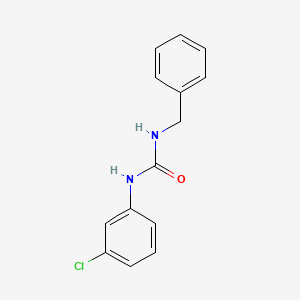

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)thiomorpholine” is a heteroaromatic thioamide . It is related to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of a compound where 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate were reacted for 2–3 hours at room temperature . Another study reported the synthesis of a compound involving a reaction with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study reported the crystal structure of a related compound, providing detailed atomic coordinates and displacement parameters .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported the reaction of methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate with THF, KOH, and H2O for 6 hours at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

The research around 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)thiomorpholine primarily focuses on its synthesis and potential applications across different fields. An important study outlined a green and efficient method for synthesizing derivatives of this compound, highlighting its role as an intermediate in inhibiting tumor necrosis factor alpha and nitric oxide. This underlines its significance in medicinal chemistry and its potential in drug development (Lei et al., 2017). Another study demonstrated its use in the synthesis of potent inhibitors of the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. The research emphasized the morpholine component's role in forming key hydrogen bonds, critical for the compound's inhibitory activity (Hobbs et al., 2019).

Electronic and Photophysical Properties

The electronic and photophysical properties of derivatives of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)thiomorpholine have been a subject of interest. Research into 4,6-di(thiophen-2-yl)pyrimidine derivatives, for instance, has explored their potential as efficient charge transfer materials. These studies aim at tuning the electronic properties for better performance in optoelectronic applications (Irfan, 2014).

Biological Applications

Biological applications of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)thiomorpholine derivatives include their investigation as potential imaging agents for Parkinson's disease. One study synthesized a novel PET agent targeting the LRRK2 enzyme, crucial in Parkinson's disease pathogenesis (Wang et al., 2017). Additionally, antitumor and antimicrobial activities of related pyrimidine derivatives have been explored, showing significant potential in developing new therapeutic agents (Muhammad et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to have antitumor and antifungal activities, suggesting that their targets may be associated with these biological processes.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to have antitumor and antifungal activities, suggesting that they may affect pathways related to these biological processes.

Result of Action

Similar compounds have been found to have antitumor and antifungal activities, suggesting that they may have similar effects.

Safety and Hazards

properties

IUPAC Name |

4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3S/c1-7-14-8(10(11,12)13)6-9(15-7)16-2-4-17-5-3-16/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXZTJMXYBNWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCSCC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)

![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)

![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)

![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)